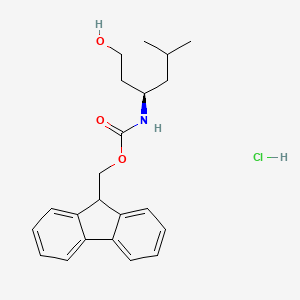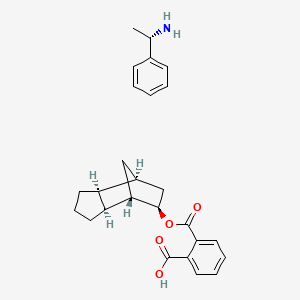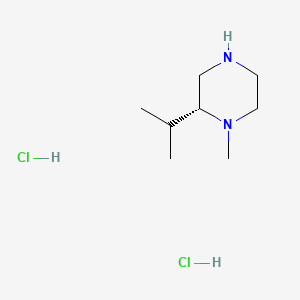
Fmoc-(r)-3-amino-5-methylhexan-1-ol hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride is a compound commonly used in the field of organic chemistry, particularly in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group for the amino function. This protection is crucial during the synthesis of peptides to prevent unwanted reactions at the amino site.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The resulting Fmoc-protected amine is then further reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of resins and coupling reagents in SPPS allows for efficient and high-yield production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: The Fmoc group can be substituted using nucleophiles such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
The major products formed from these reactions include the deprotected amine, various oxidized derivatives, and reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride is widely used in the synthesis of peptides. The Fmoc group serves as a temporary protective group for the amino function, allowing for selective reactions at other sites .
Biology
In biological research, the compound is used to study protein interactions and functions. It is also employed in the synthesis of peptide-based drugs and biomolecules .
Medicine
In medicine, Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride is used in the development of peptide-based therapeutics. These therapeutics are designed to target specific proteins and pathways involved in various diseases .
Industry
In the industrial sector, the compound is used in the large-scale production of peptides and peptide-based materials. It is also employed in the development of diagnostic tools and drug delivery systems .
Mecanismo De Acción
The mechanism of action of Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride involves the protection of the amino group by the Fmoc group. This protection prevents unwanted reactions at the amino site during peptide synthesis. The Fmoc group is removed by treatment with a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Comparación Con Compuestos Similares
Similar Compounds
Boc-®-3-amino-5-methylhexan-1-ol hydrochloride: Uses a tert-butyloxycarbonyl (Boc) group for protection.
Cbz-®-3-amino-5-methylhexan-1-ol hydrochloride: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride is unique due to the stability and ease of removal of the Fmoc group under mild basic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where the Fmoc group can be removed without affecting other functional groups or the peptide-resin linkage .
Propiedades
Fórmula molecular |
C22H28ClNO3 |
|---|---|
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C22H27NO3.ClH/c1-15(2)13-16(11-12-24)23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21;/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25);1H/t16-;/m0./s1 |
Clave InChI |
XBACVSBMMDYHBW-NTISSMGPSA-N |
SMILES isomérico |
CC(C)C[C@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
SMILES canónico |
CC(C)CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14032873.png)



![3-Bromo-7-phenyldibenzo[b,d]furan](/img/structure/B14032901.png)
![2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-h]quinazoline](/img/structure/B14032902.png)
![(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14032903.png)
![8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL](/img/structure/B14032928.png)



![4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one](/img/structure/B14032946.png)


